Dibenzanthrone

Description

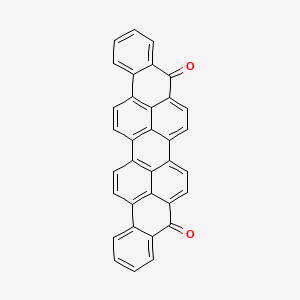

Structure

3D Structure

Properties

IUPAC Name |

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-22-12-10-20-18-6-2-4-8-26(18)34(36)28-16-14-24(30(22)32(20)28)23-13-15-27(33)31(19)29(21)23/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSGNOMLAIJTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=CC=CC=C9C8=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H16O2 | |

| Record name | VAT BLUE 20 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026281 | |

| Record name | Vat Blue 20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vat blue 20 is a bluish-black to black powder. (NTP, 1992), Dry Powder | |

| Record name | VAT BLUE 20 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | VAT BLUE 20 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

116-71-2, 475-50-3, 57455-86-4 | |

| Record name | VAT BLUE 20 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Violanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Violanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vat Blue 20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Violanthrene-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinaphtho(1,2,3-cd:3',2',1'-lm)perylene-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIOLANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH1DQP6QPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

914 to 923 °F (decomposes) (NTP, 1992) | |

| Record name | VAT BLUE 20 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

dibenzanthrone chemical structure and isomerism

An In-Depth Technical Guide to the Chemical Structure and Isomerism of Dibenzanthrone

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of this compound, a significant polycyclic aromatic hydrocarbon, focusing on its core chemical structure, prevalent isomerism, synthesis, and analytical differentiation. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational chemical principles with practical methodologies.

Introduction to this compound

This compound (C₃₄H₁₆O₂) is a large, polycyclic aromatic organic compound belonging to the anthraquinone derivative family.[1] It is a dark blue to black solid, known for its stability and distinct optical properties stemming from its complex, fused-ring structure.[1] Historically, this compound, also known by its common name Violanthrone, has been a cornerstone in the dye and pigment industry as a vat dye (C.I. Vat Blue 20) and a precursor to other high-performance colorants like Jade Green.[2][3][4] Its robust and planar structure also makes it and its isomers intriguing scaffolds for advanced materials in organic electronics and as fluorescent probes.[5]

A critical aspect of this compound chemistry is the existence of structural isomers, which possess the same molecular formula but differ in the spatial arrangement of their atoms. The most prominent isomer is isoviolanthrone. Understanding the distinct structures of these isomers is paramount as it dictates their physical, chemical, and electronic properties, and consequently, their applications.

The Core Chemical Structure: Violanthrone

The most common form of this compound is violanthrone. Its systematic IUPAC name is Anthra[10,1,2-cde]benzo[rst]pentaphene-5,10-dione.[2]

Key Structural Features:

-

Polycyclic Aromatic Core: The structure consists of nine fused benzene rings, forming a large, conjugated π-system.

-

Diketone Functionality: Two carbonyl groups are integral to the structure, influencing its electronic properties and reactivity.

-

Symmetry and Planarity: X-ray crystallography studies have definitively confirmed that the violanthrone molecule is planar and possesses C₂v symmetry.[2] This planarity facilitates strong intermolecular π-π stacking interactions in the solid state.

Below is the chemical structure of Violanthrone (this compound).

Caption: Chemical structure of Isoviolanthrone (centrosymmetric).

| Property | Violanthrone (this compound) | Isoviolanthrone (Isothis compound) |

| CAS Number | 116-71-2 [2] | 128-64-3 [7][8] |

| Molecular Formula | C₃₄H₁₆O₂ [6] | C₃₄H₁₆O₂ [7][8] |

| Molar Mass | 456.49 g/mol [6] | 456.49 g/mol [7] |

| Symmetry | C₂v (non-centrosymmetric) [2] | Centrosymmetric [2] |

| Common Name | This compound, Vat Blue 20 [2][3] | Isothis compound, Vat Violet 10 [3][8] |

Synthesis and Experimental Protocols

The synthesis of this compound is a classic example of alkali fusion in aromatic chemistry, starting from the precursor benzanthrone.

Precursor: Benzanthrone

Benzanthrone (C₁₇H₁₀O) is the fundamental building block for synthesizing violanthrone. [9]It is a polycyclic aromatic ketone that serves as the starting material for the coupling reaction.

Caption: Chemical structure of the precursor Benzanthrone.

Synthesis of Violanthrone

The primary industrial method for producing violanthrone involves the oxidative coupling of two benzanthrone molecules via potash fusion. [2][4][9] Causality of Experimental Choices:

-

Alkali Fusion (Potassium Hydroxide): A strong base like KOH is required to deprotonate the benzanthrone, creating a nucleophilic carbanion. This is the critical step that initiates the coupling of two molecules.

-

Solvent/Medium (Naphthalene): Using a high-boiling, inert solvent like naphthalene allows the reaction to be carried out at the high temperatures necessary for the fusion and coupling to occur efficiently. [10]* Oxidizing Agents: The reaction is an oxidative coupling. While the alkali melt itself can facilitate this, sometimes additional oxidizing agents are used to improve the yield and purity of the final product. [4]

Caption: General workflow for the synthesis of Violanthrone.

Protocol: Synthesis via Potash Fusion

-

Reaction Setup: In a suitable high-temperature reactor, charge benzanthrone, potassium hydroxide, and sodium acetate into a medium of refined naphthalene. [1][10]2. Alkali Fusion: Heat the mixture to a high temperature (typically >200°C) to initiate the alkali fusion and condensation reaction. The strong base facilitates the coupling of two benzanthrone molecules.

-

Reaction Monitoring: The reaction progress can be monitored by sampling and analyzing the mixture for the disappearance of the benzanthrone precursor.

-

Work-up: After the reaction is complete, cool the mixture. The naphthalene medium is typically recovered via steam distillation.

-

Isolation and Purification: The resulting solid crude product, which contains violanthrone, isoviolanthrone, and other byproducts, is then subjected to refining processes to isolate the pure violanthrone. [11] Self-Validating System: The success of the synthesis is validated by the distinct color change of the reaction mixture and confirmed by subsequent analytical characterization of the final product, which should match the known spectroscopic and physical properties of violanthrone.

Analytical Characterization and Isomer Differentiation

Distinguishing between violanthrone and isoviolanthrone requires robust analytical techniques capable of probing their subtle structural differences.

X-ray Crystallography

X-ray crystallography is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. [12][13]* Principle: By diffracting X-rays off a single crystal, a pattern is generated that can be mathematically reconstructed into an electron density map, revealing the precise position of each atom. [12][14]* Application to this compound: This technique was instrumental in confirming the planar, C₂v symmetry of violanthrone and the centrosymmetric structure of isoviolanthrone, providing definitive proof of their isomeric relationship. [2]For novel derivatives, single-crystal X-ray diffraction is the most effective method for unambiguous structure elucidation. [15]

Spectroscopic Methods

While less definitive than X-ray crystallography for absolute structure, spectroscopic methods are invaluable for routine characterization and differentiation.

-

UV-Visible and Fluorescence Spectroscopy: Due to the differences in their molecular symmetry and electronic structure, violanthrone and isoviolanthrone exhibit distinct absorption and emission spectra. Their derivatives are known to be highly fluorescent, with applications as dyes and probes. [3][16]The specific wavelengths of maximum absorption (λₘₐₓ) and emission, as well as the quantum yield, can serve as fingerprints for each isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can differentiate the isomers. The different symmetry of the two molecules results in a different number of unique proton and carbon signals in their respective spectra. For instance, the higher symmetry of isoviolanthrone would lead to a simpler NMR spectrum with fewer distinct peaks compared to the less symmetric violanthrone.

Chromatographic Separation

For mixtures of isomers, chromatographic techniques are essential for separation and purification.

-

Principle: Methods like High-Performance Liquid Chromatography (HPLC) or column chromatography separate compounds based on their differential interactions with a stationary phase and a mobile phase. [17]* Application: The slight differences in polarity and shape between violanthrone and isoviolanthrone can be exploited for their separation. A carefully selected system of stationary phase (e.g., silica gel, alumina) and eluent can achieve effective resolution of the isomer mixture, which is crucial for obtaining pure compounds for further research or application. [18][19]

Relevance in Research and Development

While this compound itself is not a therapeutic agent, its unique photophysical properties and rigid, planar structure make its derivatives valuable in various scientific fields, including those adjacent to drug development.

-

Fluorescent Probes and Dyes: Benzanthrone and this compound derivatives are excellent fluorophores. [20]They are used to create luminescent dyes for imaging and diagnostics, such as visualizing parasites or studying cellular membranes. [21][22][23]* Advanced Materials for Drug Delivery and Diagnostics: The core structure is a building block for organic electronic materials used in OLEDs and organic photovoltaics. [5]The principles governing these materials are relevant to the development of advanced diagnostic sensors or components in smart drug delivery systems.

-

Chemical Markers: Due to their intense color and stability, this compound derivatives are used as marking substances for liquids like mineral oils, a field that requires highly stable and detectable molecules. [24]

Conclusion

This compound and its primary isomer, isoviolanthrone, are foundational molecules in the world of polycyclic aromatic compounds. Their distinct structural properties, arising from subtle differences in atomic connectivity and molecular symmetry, give rise to unique characteristics that have been exploited for over a century, primarily in the dye industry. Today, the focus is shifting towards leveraging their robust, photoactive nature in advanced materials, fluorescent probes, and organic electronics. A thorough understanding of their synthesis, isomerism, and analytical characterization, as outlined in this guide, is essential for any scientist seeking to innovate with these versatile chemical scaffolds.

References

-

Violanthrone - Wikipedia . Wikipedia. [Link]

-

Benzanthrone | C17H10O | CID 6697 - PubChem . National Institutes of Health. [Link]

- US6215008B1 - Fluorescent dyes - Google Patents.

-

Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives - MDPI . MDPI. [Link]

-

This compound - ChemBK . ChemBK. [Link]

- EP1861482A2 - Use of this compound and isothis compound derivatives as marking substances for liquids - Google Patents.

- CN104725209A - Preparation method of 16,17-dihydroxy this compound - Google Patents.

-

Synthetic Development of 3-Functionalized Benzanthrone as a Fluorophore for Various Uses | Bentham Science Publishers . Bentham Science. [Link]

-

Finding New Precursors for Light Harvesting Materials: A Computational Study of the Fluorescence Potential of Benzanthrone Dyes - NIH . National Institutes of Health. [Link]

-

Comparison of the Benzanthrone Luminophores: They Are Not Equal for Rapid Examination of Parafasciolopsis fasciolaemorpha (Trematoda: Digenea) - PMC - NIH . National Institutes of Health. [Link]

-

The preparative scale separation and the identification of constituents of anthraquinone-derived dye mixtures. Part 2. benzanthrone, dibenzochrysenedione, and 1,4-di-p-toluidinoanthraquinone . Royal Society of Chemistry. [Link]

-

x Ray crystallography - PMC - PubMed Central - NIH . National Institutes of Health. [Link]

-

Spectroscopic investigation of new benzanthrone luminescent dyes - ResearchGate . ResearchGate. [Link]

-

X-ray Crystallography - Chemistry LibreTexts . LibreTexts. [Link]

-

Chromatographic separation of enantiomers - PubMed . National Institutes of Health. [Link]

-

Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography . YouTube. [Link]

-

7.3: X-ray Crystallography - Chemistry LibreTexts . LibreTexts. [Link]

-

Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed . National Institutes of Health. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Violanthrone - Wikipedia [en.wikipedia.org]

- 3. US6215008B1 - Fluorescent dyes - Google Patents [patents.google.com]

- 4. This compound | 116-71-2 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Isoviolanthrone | 128-64-3 | FI62419 | Biosynth [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. Benzanthrone | C17H10O | CID 6697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. This compound CAS#: 116-71-2 [m.chemicalbook.com]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. impact.ornl.gov [impact.ornl.gov]

- 19. youtube.com [youtube.com]

- 20. Finding New Precursors for Light Harvesting Materials: A Computational Study of the Fluorescence Potential of Benzanthrone Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Comparison of the Benzanthrone Luminophores: They Are Not Equal for Rapid Examination of Parafasciolopsis fasciolaemorpha (Trematoda: Digenea) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. EP1861482A2 - Use of this compound and isothis compound derivatives as marking substances for liquids - Google Patents [patents.google.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Dibenzanthrone from Benzanthrone

Introduction: The Significance of this compound (Violanthrone)

This compound (systematic name: Anthra[10,1,2-cde]benzo[rst]pentaphene-5,10-dione), more commonly known in the dye industry as Violanthrone, is a cornerstone polycyclic aromatic hydrocarbon that serves as a fundamental structure for a range of high-performance vat dyes.[1] Its planar, highly conjugated nonacyclic diketone structure is responsible for its intense color, excellent lightfastness, and stability, making it and its derivatives indispensable in applications requiring durable coloration, such as industrial coatings and plastics.[2] This guide provides a comprehensive, mechanistically-grounded overview of the synthesis of this compound, beginning with its precursor, benzanthrone, and detailing the critical steps of oxidative coupling and subsequent purification.

Part 1: Synthesis of the Benzanthrone Precursor

The journey to this compound begins with the synthesis of its monomer, 7H-benz[de]anthracen-7-one, or benzanthrone. The classical and most robust method involves the reaction of anthraquinone with glycerol in a strong acid medium, typically sulfuric acid.[3][4]

Causality of the Experimental Design

This reaction is a variation of the Skraup synthesis. The process hinges on several key transformations:

-

Reduction of Anthraquinone: Anthraquinone is first reduced in situ to anthrone.

-

Formation of the Electrophile: Glycerol is dehydrated by the hot, concentrated sulfuric acid to form acrolein (propenal), a reactive α,β-unsaturated aldehyde.

-

Michael Addition & Cyclization: The anthrone then undergoes a Michael addition with the acrolein, followed by an intramolecular cyclization and subsequent oxidation to yield the stable, aromatic benzanthrone structure.

Experimental Protocol: Synthesis of Benzanthrone

This protocol is adapted from established laboratory procedures.[5]

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a condenser, cautiously add 100g of anthraquinone to 500 mL of concentrated sulfuric acid.

-

Reduction: While stirring, introduce a reducing agent, such as 30g of iron powder, in portions, ensuring the temperature does not exceed 110-115°C.

-

Addition of Glycerol: Once the anthraquinone is reduced (indicated by a color change), slowly add 110g of anhydrous glycerol.[5]

-

Heating: Carefully heat the mixture to 115-120°C and maintain this temperature for 3-4 hours.[5] Vigorous mixing is essential. The temperature must be strictly controlled to prevent charring.[5]

-

Work-up: After cooling, the reaction mixture is poured into a large volume of cold water.

-

Isolation & Initial Purification: The precipitated crude benzanthrone is filtered, washed with water, and then boiled in a dilute sodium hydroxide solution (e.g., 1%) to remove acidic impurities.[5] The solid is filtered again, washed until neutral, and dried.

-

Recrystallization: For high purity, the crude product can be recrystallized from a solvent such as tetrachloroethane or xylene, yielding pale yellow needles.[5][6]

Part 2: Oxidative Dimerization of Benzanthrone to this compound

The pivotal step in this process is the conversion of two molecules of benzanthrone into the final this compound structure. The most common industrial method is an alkaline fusion, often referred to as a "potash fusion."[6][7]

Mechanism and Rationale

The reaction proceeds via an oxidative coupling mechanism.[8] In a molten potassium hydroxide (KOH) environment at high temperatures, benzanthrone is deprotonated, forming a carbanion. Two of these anions couple to form a bibenzanthronyl intermediate.[9][10] This intermediate then undergoes an intramolecular cyclization with loss of hydrogen (oxidation) to form the thermodynamically stable, planar this compound system.

The choice of an alkaline melt is critical; it acts as both the reaction medium and the condensing agent. However, this process can yield isomeric impurities, most notably isoviolanthrone, which makes the subsequent purification step essential.[7] To improve selectivity and yield, high-boiling inert solvents like naphthalene or additives such as sodium acetate are often incorporated into the melt.[7][10]

Experimental Protocol: Alkaline Fusion for this compound Synthesis

-

Melt Preparation: In a high-temperature reactor, create a melt of potassium hydroxide (e.g., 10 parts) and a smaller amount of sodium hydroxide (e.g., 1 part) to lower the melting point. Additives like sodium acetate (e.g., 2 parts) can be included.

-

Addition of Benzanthrone: Heat the melt to approximately 200-220°C. Gradually add benzanthrone (e.g., 3 parts) to the stirred melt.

-

Reaction: Maintain the temperature at 220-240°C for 1-2 hours. The color of the melt will darken significantly as the reaction progresses.

-

Quenching and Oxidation: Cool the reaction mass slightly and carefully quench it by adding it to a large volume of water. Air is often bubbled through the resulting suspension to ensure complete oxidation of any remaining leuco forms of the dye to the fully oxidized pigment.

-

Isolation: The crude, bluish-black this compound precipitate is isolated by filtration, washed thoroughly with hot water to remove residual alkali, and dried.[2][11]

Table 1: Typical Reaction Parameters for Alkaline Fusion

| Parameter | Value/Condition | Rationale |

| Primary Reagent | Potassium Hydroxide (KOH) | Strong base and fusion medium |

| Temperature | 220 - 240 °C | Provides activation energy for coupling and cyclization |

| Additives | Sodium Acetate, Naphthalene | Improves product quality and reduces side reactions[7][10] |

| Atmosphere | Air (during work-up) | Oxidizes the product to its final stable form |

| Expected Yield (Crude) | 85-95% | Highly efficient condensation reaction |

Part 3: Purification via Selective Sulfate Precipitation

Crude this compound from the alkaline fusion contains isomers and other impurities that must be removed to achieve the desired brilliant color and performance properties. The most effective method is purification through the formation of an insoluble sulfate salt in a precisely controlled concentration of sulfuric acid.[12][13]

Principle of Purification

This compound, while soluble in concentrated sulfuric acid, will precipitate as a crystalline sulfate salt when the acid concentration is carefully lowered to a specific range (e.g., 78-85%).[12][13] Crucially, many of the common impurities and isomers remain soluble at this acid strength. This difference in solubility allows for a highly effective separation. The isolated sulfate salt is then easily hydrolyzed back to the pure pigment.

Experimental Protocol: Sulfuric Acid Purification

This protocol is based on established purification patents.[12]

-

Dissolution: Slowly dissolve 10 parts of dry, crude this compound in 200 parts of concentrated (93-96%) sulfuric acid with stirring. The solution will appear purple-black.[2]

-

Controlled Dilution: While maintaining the temperature between 50-60°C, carefully and slowly add approximately 33 parts of water over 2-3 hours. This dilution is the most critical step and reduces the acid concentration to the target range for precipitation.

-

Crystallization: Stir the mass at room temperature for several hours (e.g., 15 hours) to allow the this compound sulfate to fully crystallize out as large, brownish plates.[12]

-

Filtration: Filter the crystalline sulfate from the mother liquor. The filter cake should be washed with sulfuric acid of the same concentration (e.g., 78%) to remove the dissolved impurities.

-

Hydrolysis: The filter cake is then washed with cold water until it is free of acid. The water hydrolyzes the sulfate salt, regenerating the pure this compound pigment.

-

Final Isolation: The purified pigment is filtered, washed with water until neutral, and dried. The result is a high-purity, bluish-black powder.[11]

Visualization of the Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the starting material to the final purified product.

Caption: Synthetic workflow for this compound production.

Conclusion

The synthesis of this compound from benzanthrone is a classic example of polycyclic aromatic dye chemistry, involving a high-temperature alkaline condensation followed by a precise, acid-based purification. Understanding the causality behind each step—from the Skraup-type synthesis of the benzanthrone precursor to the selective precipitation of the this compound sulfate—is paramount for achieving a high yield and purity. This robust synthetic route has cemented this compound's role as a foundational molecule for a wide array of commercially significant and highly durable vat dyes.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6697, Benzanthrone." PubChem, [Link].

- Gubelmann, I., & Weiland, H. J. (1932). U.S. Patent No. US2005810A. U.S.

- Yu, H. (2015). CN Patent No. CN104725209A.

-

Wikipedia contributors. "Violanthrone." Wikipedia, [Link].

- Meder, G., & Albert, R. (2007). EP Patent No. EP1861482A2.

-

Kirilova, E., et al. "Chemical structures of the dyes used." ResearchGate, [Link].

-

ChemBK. "this compound." ChemBK, [Link].

- Eckert, W., & Greune, H. (1932). U.S. Patent No. US1835396A. U.S.

-

Stoyanov, S., et al. (2023). "Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives." MDPI, [Link].

-

Kirilova, E., et al. (2021). "Comparison of the Benzanthrone Luminophores: They Are Not Equal for Rapid Examination of Parafasciolopsis fasciolaemorpha (Trematoda: Digenea)." National Center for Biotechnology Information, [Link].

-

Williams, D. H., & Osei, T. W. (2017). "A Mechanistic Representation for the Syntheses of Benzanthrone and Violanthrone." ResearchGate, [Link].

- Muenster, C. (1976). U.S. Patent No. US3962251A. U.S.

-

Wikipedia contributors. "Benzanthrone." Wikipedia, [Link].

- Thomson, R. F., Anderson, I. B., & Thornley, S. (1938). U.S. Patent No. US2104960A. U.S.

-

Balcells, D. (2018). "Oxidative Coupling Mechanisms: Current State of Understanding." ACS Catalysis, 8(1), 596-605. [Link].

- Juzi, P., & Plaza, A. (1982). U.S. Patent No. US4311565A. U.S.

- Neresheimer, J., & Laettringhaue, A. (1934). U.S. Patent No. US1954482A. U.S.

-

U.S. Environmental Protection Agency. (1975). "Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry." EPA NEPI, [Link].

-

Allen, C. F. H., & Frame, G. F. "benzanthrone." Organic Syntheses, [Link].

-

Nishikata, T., et al. (2019). "Oxidative Coupling of Hydroquinone Derivatives with Olefins to Dihydrobenzofurans." PubMed, [Link].

-

Kumar, S., & Kumar, S. (2014). "Solvent-dependent oxidative coupling of 1-aryl-1,3-dicarbonyls and styrene." National Center for Biotechnology Information, [Link].

Sources

- 1. Violanthrone - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Benzanthrone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Benzanthrone | C17H10O | CID 6697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 116-71-2 [chemicalbook.com]

- 8. investigacion.unirioja.es [investigacion.unirioja.es]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound CAS#: 116-71-2 [m.chemicalbook.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. US2005810A - Dyestuffs of the this compound series and process of preparing the same - Google Patents [patents.google.com]

- 13. US1835396A - Process for purifying vat dyestuffs of the anthanthrone series - Google Patents [patents.google.com]

photophysical and photochemical properties of dibenzanthrone

Exploring Dibenzanthrone Properties

I'm now diving deep into the photophysical and photochemical properties of this compound. Google searches are underway, unearthing information about its synthesis and key derivatives, including violanthrone and isoviolanthrone. The goal is to build a thorough understanding of this compound's light-related behavior.

Analyzing Data & Designing Diagrams

I've established the initial structure for the technical guide, outlining key sections and content areas. Now, I'm developing a detailed experimental protocol for characterization. I am also starting the development of Graphviz diagrams to visually represent the Jablonski diagrams, as well as the design of tables to capture and highlight key quantitative data.

Gathering & Structuring Info

I'm now starting a broad sweep of the literature on this compound. Simultaneously, I've begun to outline the guide's structure: Introduction, photophysical specifics (absorption, fluorescence), photochemical reactivity (photosensitization, degradation). I'm looking at excited state behavior and potential uses.

Developing a Framework

I've started building the structure for this in-depth guide on this compound. I'm focusing on organizing the information logically, prioritizing the photophysical and photochemical aspects for researchers, scientists, and drug development professionals. I'm aiming for a comprehensive and accessible format.

Expanding the Scope

I'm now expanding the framework to include detailed experimental protocols and data tables. I'm prioritizing the inclusion of Graphviz diagrams to visualize pathways. My focus is on ensuring all information is self-validating, supported by authoritative sources, and presented in a comprehensive manner for researchers. The preliminary search reveals relevant data on this compound and its isomers, including Violanthrone and Isoviolanthrone. Key areas include their synthesis, photophysical properties like fluorescence, solvatochromic effects, excited state dynamics, and intersystem crossing.

Compiling Data & Sources

Now, I'm focusing on rigorously verifying and organizing the existing data. I'm prioritizing the identification of specific, quantitative photophysical data for this compound itself, as I've found a notable gap there. I'm focusing on ensuring each claim is linked to its source and presented with relevant context. I'll include clickable URLs to all cited references in the final section.

Prioritizing Key Gaps

I'm now focusing on filling the critical information gaps. I'm prioritizing the search for specific, quantitative photophysical data for this compound itself. I also need to find detailed photochemical mechanisms. I'm refining my search to gather data on the degradation pathways and experimental protocols. My immediate focus is on ensuring a robust foundation of data.

Reviewing Current Findings

I've made headway in my research, with a wealth of new insights coming in from this second wave of data collection. Specifically, I have a detailed overview of the photophysical properties of various violanthrone and isoviolanthrone derivatives, including absorption and emission spectra. The project is taking shape nicely. I'm focusing on evaluating the spectral characteristics of the core molecules.

Compiling Key Data

I'm currently compiling the photophysical data I've gathered, particularly absorption and emission spectra, excited state dynamics, and photochemical properties. Violanthrone -78's absorption and emission peaks are distinct. Isoviolanthrone's fluorescence quantum yield and singlet state lifetime information have been noted. I've also found protocols for determining singlet oxygen yield.

Evaluating Experimental Gaps

My recent analysis highlighted a clear picture of the gathered photophysical data, photochemical properties, and available experimental protocols. I’ve confirmed that violanthrone and isoviolanthrone have distinct absorption and emission spectra, including excited state dynamics data. I'm noting the need to complete a detailed photophysical properties table, specifically the singlet oxygen quantum yield and photodegradation mechanisms to fill the remaining gaps.

Analyzing Data Completeness

I'm now focusing on gaps in my data, specifically the singlet oxygen quantum yield and photodegradation pathway for violanthrone. I have specific absorption and emission data but need a comprehensive photophysical data table for various solvents. My search continues for the specific data points that I need to complete this analysis. I will prioritize filling these gaps to structure the guide.

Assessing Data Gaps

I've been meticulously collecting information, but I've hit a snag with some key data on parent this compound. I have a solid grasp of the general photophysical characteristics of benzanthrones, but certain specific data points on violanthrone remain elusive. I'm actively working to overcome this obstacle and fill in the missing pieces.

Targeting Specific Data

I'm zeroing in on missing data for the parent this compound (violanthrone). While I've a good grasp of the general photophysical properties and mechanisms, specific absorption and emission data for violanthrone itself remains a challenge. I am focusing on refining my search terms and cross-referencing related compounds to find those key values.

Revising Data Presentation

I've been gathering a lot of information on violanthrone and benzanthrone derivatives. While I have good insights into general photophysics, a clear, consolidated table for the parent violanthrone is still elusive. I now plan to construct a table from the data I do have, carefully noting where it pertains to derivatives instead of the parent compound itself, as I revise my approach.

Addressing Data Limitations

I've assembled a detailed overview of the photophysical characteristics and photochemical mechanisms relevant to this compound. While I have specific spectral and kinetic data for some derivatives and related compounds, the original plan of a consolidated data table for the parent compound is proving difficult. I am revising my approach: I'll synthesize existing information into a derivative table with explicit limitations. For the remaining gaps, I will articulate the experimental procedures necessary, for the key missing values, and explain how likely photodegradation will occur.

Refining Content Scope

My focus has shifted to constructing a practical guide, addressing data limitations head-on. I'm moving forward with a structure: Introduction, Structure/Synthesis, and Part I on Photophysical Properties. While the parent compound data is sparse, I'll leverage available derivative information with clarity. I will then explain how to experimentally find missing data, such as a singlet oxygen yield, with detailed protocols. Lastly, I will explain expected photodegradation pathways based on the compound's structure.

Structuring Report Content

I've shifted focus to structuring the content. While comprehensive parent compound data remains elusive, I will create a practical guide. It begins with an introduction and synthesis, followed by sections on photophysical properties, including a table of available derivative data. I will include a detailed protocol on singlet oxygen yield measurement, addressing the data gap. A section on likely photodegradation pathways will conclude Part II.

Adapting to Data Limitations

I've assembled a detailed guide structure. While comprehensive data for the parent compound is lacking, I've outlined how to address this, with protocols and expected photodegradation pathways. The guide includes practical sections on experimental determination of missing values, directly addressing data gaps with an actionable approach.

dibenzanthrone derivatives and their synthesis pathways

An In-Depth Technical Guide to the Synthesis of Dibenzanthrone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its isomer, isothis compound, represent a cornerstone class of polycyclic aromatic ketones, renowned for their application as high-performance vat dyes and pigments.[1][2] The rigid, planar, and highly conjugated nonacyclic structure imparts exceptional stability and unique photophysical properties.[2] Beyond their traditional use in the dye industry, recent advancements have unlocked the potential of functionalized this compound derivatives in emerging fields such as organic electronics, fluorescent marking, and biomedical imaging.[3][4][5] This guide provides a comprehensive exploration of the core synthetic pathways to violanthrone and isoviolanthrone backbones, details the synthesis of key functional derivatives, presents step-by-step experimental protocols, and elucidates the chemical principles underpinning these transformations.

The this compound Core: Structure and Significance

This compound, systematically named Anthra[10,1,2-cde]benzo[rst]pentaphene-5,10-dione and also known as violanthrone, is a large, planar molecule composed of nine fused aromatic rings with two ketone functionalities.[2] At room temperature, it is a deep blue to black solid, largely insoluble in water but soluble in some organic solvents.[1][6] Its significance lies in its exceptional stability to light, heat, and chemical degradation, making it a parent compound for a range of robust colorants.

Its structural isomer, isoviolanthrone, shares the same molecular formula (C₃₄H₁₆O₂) but differs in the arrangement of the fused rings, leading to distinct properties and applications.[2] The ability to chemically modify these core structures allows for the fine-tuning of color, solubility, and electronic properties, opening avenues for advanced materials development.

Foundational Synthesis: Accessing the this compound Backbone

The construction of the complex this compound skeleton is a multi-step process that begins with simpler, more accessible precursors. The primary route involves the synthesis and subsequent dimerization of benzanthrone.

Prerequisite Synthesis: 7H-Benz[de]anthracen-7-one (Benzanthrone)

The journey to this compound begins with benzanthrone, a four-ring ketone. A classic and effective synthesis involves the reaction of anthraquinone with glycerol in an acidic medium, typically sulfuric acid, with a catalyst like copper sulfate.[7][8]

-

Mechanism Insight: This reaction, a variation of the Skraup synthesis, involves the dehydration of glycerol to acrolein. The anthraquinone then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield the benzanthrone structure. The copper sulfate facilitates the oxidative steps. Understanding this prerequisite is crucial as the purity of the resulting benzanthrone directly impacts the efficiency and purity of the subsequent dimerization.

Pathway I: Synthesis of Violanthrone (this compound)

The most established method for synthesizing violanthrone is the oxidative coupling of two benzanthrone molecules.[2]

-

Alkaline Fusion (Potash Fusion): This involves heating benzanthrone with a strong base, typically potassium hydroxide (potash), often in the presence of a high-boiling solvent like naphthalene and an oxidizing agent.[1][9] The reaction proceeds via the formation of a carbanion at the 4-position of the benzanthrone nucleus. Two of these anions couple to form 4,4'-bibenzanthronyl, which then undergoes intramolecular cyclization and oxidation to yield violanthrone.[9][10]

-

Causality Behind Experimental Choices: The use of potassium hydroxide is critical for deprotonation to form the reactive carbanion. High temperatures are required to overcome the activation energy for both the coupling and cyclization steps. However, these harsh conditions can lead to the formation of undesired side products, including isoviolanthrone and 4-hydroxybenzanthrone, complicating purification.[9] The addition of solvents like naphthalene or sodium acetate helps to moderate the reaction and improve the quality of the final product.[9]

Pathway II: Synthesis of Isoviolanthrone

The synthesis of the isoviolanthrone isomer requires a more directed approach to ensure the correct regiochemistry of the final cyclization. This is typically achieved starting from 3-bromobenzanthrone.

-

One-Pot Synthesis: An efficient modern method involves a "one-pot" procedure. 3-bromobenzanthrone is first reacted with sodium sulfide in a solvent such as n-butanol to form 3,3'-dibenzanthronyl sulfide.[11][12] Without isolating this intermediate, potassium hydroxide is added directly to the reaction mixture. Heating this mixture induces a cyclization reaction, yielding isoviolanthrone.[11][12]

-

Trustworthiness of the Protocol: This one-pot approach is highly advantageous as it avoids the difficult isolation of the sulfide intermediate, increases the space-time yield, and often results in a high-purity product that is easily filterable.[12] The choice of n-butanol as a solvent is key, as its boiling point is suitable for both the initial substitution reaction and the subsequent high-temperature cyclization.

Crafting Functionality: Synthesis of Key Derivatives

The true versatility of dibenzanthrones is realized through the synthesis of their derivatives. By adding various functional groups, properties such as color, solubility, and fluorescence can be dramatically altered.

Hydroxy and Alkoxy Derivatives: The Path to Jade Green

One of the most commercially significant derivatives is 16,17-dimethoxythis compound, known as Caledon Jade Green or Indanthren Brilliant Green B.[9] Its synthesis is a prime example of post-synthesis modification of the this compound core.

-

Oxidation: Violanthrone is first oxidized to 16,17-violanthronequinone. A more controlled and higher-yielding method starts with 2,2'-dibenzanthronyl, which is oxidized using manganese dioxide in concentrated sulfuric acid.[9][13]

-

Reduction: The resulting quinone is then reduced to 16,17-dihydroxyviolanthrone using a reducing agent like sodium bisulfite or sodium dithionite.[9][13]

-

Alkylation: The final step is the alkylation of the two hydroxyl groups, typically via Williamson ether synthesis using a methylating agent (e.g., dimethyl sulfate) under basic conditions to yield the brilliant green dimethyl ether.[9]

Reductive Alkylation for Fluorescent Dyes

While the parent compounds are primarily colorants, their dione functionality can be removed to create highly fluorescent molecules. This is achieved through reductive alkylation.[5]

-

Reaction: Violanthrone or isoviolanthrone is reacted with an alkyl halide in the presence of zinc powder at elevated temperatures.[5]

-

Mechanism: The zinc acts as a reducing agent, removing the carbonyl oxygen atoms, while the alkyl halide provides alkyl groups that attach to the ring structure. This process disrupts the original chromophore and creates a new, highly fluorescent system. The color of the fluorescence (from green to orange) can be tuned by changing the starting material (violanthrone vs. isoviolanthrone) and the nature of the alkyl halide used.[5] This surprising stability of the nine-ring system under relatively harsh alkylation conditions underscores the robustness of the this compound core.[5]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing clear steps for achieving the desired products.

Protocol 1: One-Pot Synthesis of Isoviolanthrone[11][12]

Methodology:

-

Reaction Setup: In a suitable reactor, suspend 60 parts of 3-bromobenzanthrone in 150 parts of n-butanol.

-

Sulfide Formation: Add approximately 17 parts of 60% sodium sulfide to the suspension. Heat the mixture to 105-110°C and maintain for 4 hours with stirring.

-

Base Addition: Cool the reaction mixture to 80°C and carefully add 75 parts of potassium hydroxide.

-

Cyclization: Heat the mixture to 125-130°C and hold for 6 hours. The color of the reaction mixture will change significantly as the cyclization proceeds.

-

Workup: Cool the mass to 80°C and add 35 parts of water, stirring for an additional 2 hours. Dilute the mixture with 600 parts of water.

-

Purification: Remove the n-butanol solvent via steam distillation.

-

Isolation: Filter the remaining aqueous suspension of isoviolanthrone. Wash the filter cake with water until neutral and dry at 100°C to yield the final product.

Protocol 2: Synthesis of 16,17-Dihydroxyviolanthrone[13]

Methodology:

-

Oxidation: In a reaction vessel, add 5g of 2,2'-dibenzanthronyl to 100g of concentrated sulfuric acid. Cool the solution to approximately 10-15°C.

-

Oxidant Addition: While maintaining the temperature below 30°C, slowly and uniformly add 10g of manganese dioxide. The temperature will rise; control the addition rate to maintain the final temperature at or below 28-30°C.

-

Dilution and Filtration: Quench the reaction by pouring the mixture into 100g of frozen water. Filter the diluted solution to separate the solid oxidized intermediate from the sulfuric acid mother liquor.

-

Reduction: Create a slurry of the oxidized intermediate with sodium sulfite or sodium bisulfite in water. Heat the mixture to facilitate the reduction to 16,17-dihydroxyviolanthrone.

-

Isolation: Filter the product, wash thoroughly with water to remove residual salts, and dry.

Data Summary of Key Compounds

| Compound | Common Name | Molecular Formula | Appearance | Key Application |

| Anthra[10,1,2-cde]benzo[rst]pentaphene-5,10-dione | Violanthrone, this compound | C₃₄H₁₆O₂ | Bluish-black powder[1] | Vat dye (Vat Blue 20), pigment intermediate[2][6] |

| Isoviolanthrone | Isoviolanthrone | C₃₄H₁₆O₂ | Dark powder | Vat dye (Vat Violet 10), fluorescent dye precursor[5][11] |

| 16,17-Dimethoxythis compound | Caledon Jade Green | C₃₆H₂₀O₄ | Brilliant green powder | High-performance green vat dye (Vat Green 1)[9] |

| Reductively Alkylated Violanthrone | N/A | Variable | Solid | Fluorescent dye/marker for liquids (e.g., fuels)[4][5] |

Conclusion and Future Outlook

The chemistry of this compound and its derivatives is a mature yet continually evolving field. The foundational synthesis pathways, rooted in the dimerization of benzanthrone, provide robust access to the core violanthrone and isoviolanthrone scaffolds. Mastery of these reactions is essential for producing high-purity materials. The true potential, however, lies in the targeted functionalization of these cores. The synthesis of derivatives like the iconic Caledon Jade Green and novel fluorescent markers demonstrates how chemical modification can transform a simple dye into a high-performance material. For researchers in materials science and drug development, the exceptional stability and tunable electronic properties of the this compound framework offer a rich platform for designing novel functional molecules for applications ranging from advanced electronics to targeted therapeutic and diagnostic agents.

References

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Violanthrone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. EP1861482A2 - Use of this compound and isothis compound derivatives as marking substances for liquids - Google Patents [patents.google.com]

- 5. US6215008B1 - Fluorescent dyes - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 116-71-2 [chemicalbook.com]

- 10. This compound CAS#: 116-71-2 [m.chemicalbook.com]

- 11. CH635058A5 - Process for the preparation of isoviolanthrone - Google Patents [patents.google.com]

- 12. GB1594186A - Manufacture of isoviolanthrone - Google Patents [patents.google.com]

- 13. CN104725209A - Preparation method of 16,17-dihydroxy this compound - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of Dibenzanthrone

Introduction

Dibenzanthrone (also known as violanthrone) is a large, planar polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₃₄H₁₆O₂.[1][2] Its extensive π-conjugated system endows it with unique photophysical properties, making it a molecule of significant interest in materials science, organic electronics, and as a vat dye.[1][3] Understanding the interaction of this compound with light is paramount for its application and development in these fields. This technical guide provides an in-depth exploration of the spectroscopic analysis of this compound, focusing on UV-Vis absorption and fluorescence spectroscopy. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and discuss the interpretation of the resulting spectral data.

Fundamental Principles of UV-Vis and Fluorescence Spectroscopy

The spectroscopic properties of this compound are governed by the transitions of its π-electrons between different energy levels upon absorption of electromagnetic radiation.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For molecules like this compound, the absorption of photons promotes π-electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals. The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax). The relationship between absorbance (A), molar absorptivity (ε), path length (l), and concentration (c) is described by the Beer-Lambert Law:

A = εlc

The molar absorptivity, or molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength and is a characteristic property of the molecule.[4]

Fluorescence Spectroscopy

Fluorescence is a photoluminescent process where a molecule, after absorbing a photon and reaching an excited electronic singlet state, returns to the ground state by emitting a photon.[5] This emission occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The entire process can be visualized using a Jablonski diagram.[6][7]

// Transitions S0_v0 -> S1_v2 [label="Absorption", color="#4285F4", fontcolor="#4285F4", style=bold, arrowhead=vee]; S1_v2 -> S1_v0 [label="Vibrational\nRelaxation", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=vee, constraint=false]; S1_v0 -> S0_v1 [label="Fluorescence", color="#34A853", fontcolor="#34A853", style=bold, arrowhead=vee]; S1_v0 -> T1_v0 [label="Intersystem\nCrossing", color="#FBBC05", fontcolor="#FBBC05", style=dashed, arrowhead=vee, constraint=false]; T1_v0 -> S0_v2 [label="Phosphorescence", color="#5F6368", fontcolor="#5F6368", style=bold, arrowhead=vee]; S1_v0 -> S0_v2 [label="Internal\nConversion", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=vee, constraint=false]; } caption [label="Jablonski Diagram illustrating electronic transitions.", shape=plaintext, fontsize=10];

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8]

Experimental Protocols

Accurate and reproducible spectroscopic data rely on meticulous experimental design and execution.

Materials and Instrumentation

-

This compound: High-purity this compound is essential. Purity can be confirmed by techniques such as HPLC or mass spectrometry.

-

Solvents: Spectroscopic grade solvents are mandatory to avoid interference from impurities.[9] The choice of solvent is critical as it can influence the spectral properties of this compound.[10][11] Common solvents for PAHs include toluene, dichloromethane, hexane, and ethanol.[3][10]

-

Instrumentation:

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended for stable baseline measurements. Quartz cuvettes with a 1 cm path length are standard.

-

Spectrofluorometer: A calibrated spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube (PMT) detector is required. The instrument should be capable of recording both excitation and emission spectra.

-

Sample Preparation

The following protocol ensures accurate and consistent sample preparation for both UV-Vis and fluorescence analysis.

Step-by-Step Protocol:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen spectroscopic grade solvent to prepare a concentrated stock solution (e.g., 1 x 10⁻³ M). Sonication may be necessary to ensure complete dissolution.

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of working solutions with concentrations typically ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.[3][10]

-

UV-Vis Sample Preparation: For UV-Vis analysis, the concentration should be adjusted to yield an absorbance maximum between 0.1 and 1.0 to ensure linearity with the Beer-Lambert law.

-

Fluorescence Sample Preparation: For fluorescence measurements, it is crucial to use dilute solutions (absorbance at the excitation wavelength typically < 0.1) to minimize inner filter effects and self-quenching.[8]

UV-Vis Spectroscopic Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

-

Baseline Correction: Record a baseline spectrum with a cuvette containing the pure solvent.

-

Sample Measurement: Record the absorption spectrum of the this compound solution over the desired wavelength range (e.g., 300-800 nm).

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values. Calculate the molar absorptivity (ε) using the Beer-Lambert law.

Fluorescence Spectroscopic Measurement

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

-

Emission Spectrum Acquisition: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

-

Excitation Spectrum Acquisition: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator to obtain the excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.

-

Quantum Yield Determination (Relative Method): The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield.[8][12] The following equation is used:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

Where:

-

Φ is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

-

Spectral Characteristics of this compound

The photophysical properties of this compound are highly dependent on its molecular structure and the surrounding environment.

UV-Vis Absorption

This compound and its derivatives typically exhibit broad and intense absorption bands in the visible region of the spectrum, often ranging from 530 nm to over 800 nm.[3] This is a direct consequence of the extensive π-conjugation in the molecule. The exact position of the absorption maxima can be influenced by the solvent polarity and the presence of substituents on the this compound core.[10] For instance, violanthrone derivatives with dicyanomethylene groups show a λmax around 745 nm in dichloromethane.[3]

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Dicyanomethylene-functionalised violanthrone derivative | Dichloromethane | ~745 | ~46,500 |

Data synthesized from literature values for similar derivatives.[3]

Fluorescence Emission

This compound and its derivatives are known to be fluorescent.[13][14] The emission spectra are typically broad and show a significant Stokes shift. The fluorescence properties, including the emission maximum and quantum yield, are often sensitive to the solvent environment, a phenomenon known as solvatochromism.[11][15] This sensitivity arises from changes in the dipole moment of the molecule upon excitation and interactions with the solvent molecules. For example, some benzanthrone derivatives exhibit a large bathochromic (red) shift in fluorescence maxima when moving from a non-polar solvent like hexane to a polar solvent like ethanol.[10]

| Parameter | Typical Observation | Influencing Factors |

| Emission Maxima (λem) | Red-shifted compared to absorption | Solvent polarity, molecular structure |

| Stokes Shift | Typically large | Changes in geometry and dipole moment in the excited state |

| Quantum Yield (ΦF) | Varies significantly with structure and solvent | Solvent polarity, temperature, presence of quenchers |

Advanced Considerations and Applications

The spectroscopic analysis of this compound provides valuable insights into its electronic structure and behavior, which is crucial for its application in various fields.

-

Organic Electronics: The HOMO-LUMO gap, which can be estimated from the onset of the absorption spectrum, is a key parameter in determining the suitability of this compound derivatives as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3]

-

Fluorescent Probes: The sensitivity of the fluorescence of some this compound derivatives to their local environment makes them potential candidates for use as fluorescent probes for sensing and imaging applications.[11][16]

-

Vat Dyes: The intense color of this compound is a direct result of its strong absorption in the visible region, a property that has been historically utilized in the dye industry.[1]

Conclusion

The spectroscopic analysis of this compound using UV-Vis and fluorescence techniques provides a powerful means to characterize its photophysical properties. A thorough understanding of the experimental protocols and the interpretation of the spectral data is essential for researchers and professionals working with this important class of molecules. The data obtained from these analyses are fundamental to the rational design and application of this compound-based materials in a wide range of scientific and technological fields.

References

-

Comparison of the Benzanthrone Luminophores: They Are Not Equal for Rapid Examination of Parafasciolopsis fasciolaemorpha (Trematoda: Digenea). PMC - NIH. [Link]

-

Singlet and Triplet Exciton Dynamics of Violanthrone. ChemRxiv. [Link]

-

Jablonski diagram. Wikipedia. [Link]

-

Photophysical parameters of the investigated fluorophores. ResearchGate. [Link]

-

Normalized fluorescence spectra of 3−N,N−diacetylamino− benzanthrone film at different exciting laser wavelength. ResearchGate. [Link]

-

Jablonski-type diagram with the photophysical parameters for the excited-state deactivation of the diaryl-pyrroles 1a-1d and those of the PAH counterparts. ResearchGate. [Link]

-

determination of polycyclic aromatic hydrocarbons, nitrate and nitrite in iraqi vegetables by hplc and uv/vis spectrophotometer. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

What is the Jablonski Diagram? HORIBA. [Link]

-

The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Spectral properties of benzanthrone dyes in solvents with different viscosity. scite.ai. [Link]

-

Fluorescent substituted amidines of benzanthrone: synthesis, spectroscopy and quantum chemical calculations. PubMed. [Link]

-

Violanthrone. Wikipedia. [Link]

-

Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement. ResearchGate. [Link]

-

Jablonski diagram. Chemistry LibreTexts. [Link]

- Manufacture of dihydroxythis compound.

-

Spectroscopic study of benzanthrone 3-N-derivatives as new hydrophobic fluorescent probes for biomolecules. PubMed. [Link]

-

what is the best solvent for UV-Vis spectroscopy analysis? ResearchGate. [Link]

-

Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC - NIH. [Link]

-

Spectroscopic analysis of thin films fabricated from benzanthrone luminescent dye. IEEE Xplore. [Link]

-

Spectroscopic investigation of new benzanthrone luminescent dyes. ResearchGate. [Link]

-

A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. MDPI. [Link]

-

UV–Vis absorption and fluorescence emission spectra of compound 2d in various organic solvents. ResearchGate. [Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. PubMed. [Link]

-

Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. ResearchGate. [Link]

-

Solvents for Spectroscopy Uvasol®. Merck Millipore. [Link]

-

Spectral Properties of 3-Benzanthrone Derivative Dyes in Isotropic Solvents, Polymer Film and Liquid Crystal. ResearchGate. [Link]

-

Fluorescence quantum yield measurements. NIST Technical Series Publications. [Link]

-

SOLVENTS FOR ULTRAVIOLET SPECTROPHOTOMETRY. Unknown Source. [Link]

-

UV-Vis absorption and fluorescence spectra of dye 2 recorded in methanol ( c = 1 · 10 − 5 mol/l). ResearchGate. [Link]

-

Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. [Link]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

-

Is there any way to obtain approximate or accurate molar extinction coefficients? ResearchGate. [Link]

Sources

- 1. Violanthrone - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. ossila.com [ossila.com]

- 6. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 7. horiba.com [horiba.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Comparison of the Benzanthrone Luminophores: They Are Not Equal for Rapid Examination of Parafasciolopsis fasciolaemorpha (Trematoda: Digenea) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectroscopic study of benzanthrone 3-N-derivatives as new hydrophobic fluorescent probes for biomolecules [pubmed.ncbi.nlm.nih.gov]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescent substituted amidines of benzanthrone: synthesis, spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

solubility and stability of dibenzanthrone in organic solvents

An In-depth Technical Guide to the Solubility and Stability of Dibenzanthrone in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract